2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride is a compound that belongs to the class of pyrrolo[3,4-c]pyrazoles. These compounds are known for their potential biological activities and have garnered interest in medicinal chemistry due to their diverse pharmacological properties. The dihydrochloride form indicates that the compound exists as a salt with hydrochloric acid, which can enhance its solubility and stability in various applications.
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride can be classified as:
The synthesis of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, choice of solvents (e.g., dichloromethane or dimethylformamide), and purification techniques like recrystallization or chromatography to isolate the desired product effectively.
The molecular structure of 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride can be represented as follows:
The structure contains a pyrrolo[3,4-c]pyrazole framework with a carboxamide functional group at the 4-position. The presence of two hydrochloride ions indicates that it is a salt form.
The compound may undergo various chemical reactions typical for amides and heterocycles:
Reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and selectivity of these transformations.
The mechanism of action for compounds like 2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride often involves interaction with specific biological targets such as enzymes or receptors.
Studies have shown that these compounds can exhibit anti-inflammatory and anticancer properties by inhibiting specific pathways involved in disease progression.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds.
2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-4-carboxamide dihydrochloride has potential applications in:
The construction of the pyrrolo[3,4‑c]pyrazole core typically employs convergent strategies starting from functionalized pyrazole precursors. A pivotal route involves the condensation of diethyl acetylenedicarboxylate (DEAD) with substituted arylhydrazines in ethanol, yielding 5-hydroxypyrazole intermediates (65–70% yield). Subsequent formylation via Vilsmeier-Haack reaction (POCl₃/DMF) affords 4-formyl-5-chloropyrazoles (>85% yield), which undergo Pinnick oxidation (NaClO₂) to carboxylic acids. The maleimide ring closure—critical for bicyclic system formation—is achieved using 1,1′-carbonyldiimidazole (CDI), generating the pyrrolo[3,4‑c]pyrazole-4,6-dione scaffold in 80–86% yield [1]. This method efficiently installs the C-3 chlorine substituent, enabling downstream functionalization.
Alternative green approaches utilize catalyst-free multicomponent reactions. For instance, pyrazole-promoted annulations between diketene, isatin, and primary amines in ethanol yield pyrrolo[3,4‑c]quinoline-diones within 4 hours. Though distinct in output, this strategy demonstrates the utility of multicomponent reactions for assembling complex fused systems under mild conditions [2].
Table 1: Key Annulation Strategies for Core Synthesis
Starting Materials | Key Steps | Intermediates | Final Core Yield | Conditions |
---|---|---|---|---|
DEAD + Arylhydrazines | Hydroxypyrazole → Vilsmeier → Pinnick → CDI cyclization | 4-Formyl-5-chloropyrazoles | 80–86% | EtOH, DCE, RT–130°C |
Diketene + Isatin + Amines | Pyrazole-promoted cyclization | Knoevenagel adducts | >90% (quinoline der.) | EtOH, reflux, 4 h |
The C-3 chlorine atom in pyrrolo[3,4‑c]pyrazole scaffolds serves as a versatile handle for Pd-catalyzed cross-couplings, enabling C–C and C–N bond formation critical for introducing pharmacophores.
Optimization studies reveal that Pd(PPh₃)₄/Xantphos with K₂CO₃ in 1,4-dioxane at 130°C (microwave, 1.5 h) achieves 85% yield in C-6 arylation. Electron-donating groups (e.g., p-methoxyphenyl) enhance yields (79%), while electron-withdrawing substituents (e.g., p-CF₃) reduce efficiency (60%). Steric effects are pronounced: ortho-substituted boronic acids yield trace products, whereas meta-substituted variants afford moderate yields (67%). Heterocyclic boronic acids (furan, thiophene) couple efficiently (70–75%), but π-deficient systems (e.g., 4-pyridinyl) fail [1].
Table 2: Scope of Suzuki–Miyaura Coupling at C-6
Boronic Acid Substituent | Product Yield | Electronic Effect | Steric Influence |
---|---|---|---|
4-MeO-C₆H₄ | 79% | Electron-donating | Low |
4-CF₃-C₆H₄ | 60% | Electron-withdrawing | Low |
3-MeO-C₆H₄ | 67% | Neutral | Moderate |
2-MeO-C₆H₄ | <5% | Neutral | High (ortho) |
2-Furanyl | 75% | Electron-rich | Low |
C–N bond formation employs Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane at 100°C (1 h), achieving 83% yield with aniline. Electron-rich anilines (e.g., p-anisidine) couple efficiently (88%), while sterically hindered ortho-substituted anilines yield 65%. Electron-deficient amines (e.g., 4-CF₃-aniline) show reduced reactivity (41%). Notably, alkylamines and lactams are incompatible, likely due to poor nucleophilicity or catalyst poisoning [1] [6].
Carboxamide installation primarily involves activating the C-4 carboxylic acid moiety (generated via ester hydrolysis) using peptide-coupling agents:
For 2H,4H,5H,6H-pyrrolo[3,4‑c]pyrazole-4-carboxamide dihydrochloride, the dihydrochloride salt forms via HCl treatment of the free base carboxamide, enhancing solubility for biological testing .
Table 3: Substituent Compatibility in Key Reactions
Reaction Step | Compatible Groups | Problematic Groups | Mitigation Strategies |
---|---|---|---|
CDI Annulation | Alkyl, PMB, ester | Aryl amines (N-5) | Use alkylamines |
Suzuki Coupling | Aryl, heteroaryl (electron-rich) | ortho-Substituted aryl | Meta-substitution; furanyl |
Buchwald–Hartwig Amination | Aryl, benzyl | Alkylamines, lactams | Electron-rich aryl amines |
Carboxamide Formation | Primary/secondary amines | Tertiary amines | EDCI/HOBt activation |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8